molecular formula C15H18F3NO4 B3174649 3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid CAS No. 954225-38-8

3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B3174649
CAS No.: 954225-38-8
M. Wt: 333.3 g/mol
InChI Key: DYZRXQICSTZZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2-(trifluoromethyl)phenyl substituent. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly in developing protease inhibitors and anticancer agents. Its structural uniqueness lies in the ortho-trifluoromethylphenyl group, which imparts steric and electronic effects that influence molecular interactions and stability .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRXQICSTZZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135124
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954225-38-8
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954225-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid, also known by its CAS number 486460-00-8, is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, making them more potent and selective.

Chemical Structure and Properties

The compound's molecular formula is C15H18F3N O4, with a molecular weight of approximately 333.30 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups.

PropertyValue
Molecular FormulaC15H18F3N O4
Molecular Weight333.30 g/mol
CAS Number486460-00-8
Purity>95% (HPLC)

The biological activity of this compound largely stems from the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability. Studies have shown that compounds containing this group can interact favorably with biological targets, including enzymes and receptors.

Biological Activity

Research indicates that this compound may exhibit several notable biological activities:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter uptake.
  • Antiviral Properties : Similar compounds have shown promise as antiviral agents, potentially inhibiting viral replication through mechanisms involving the interference with viral proteins.
  • Neuropharmacological Effects : The trifluoromethyl group has been linked to enhanced activity in neuropharmacological contexts, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

A review on FDA-approved drugs containing trifluoromethyl groups highlights the significance of such modifications in enhancing drug efficacy and selectivity. For instance, compounds with similar structural motifs have been shown to improve binding affinity to target proteins by altering their electronic properties and steric configurations .

Table 1: Comparison of Trifluoromethyl-Containing Compounds

Compound NameBiological ActivityReference
This compoundEnzyme inhibition, antiviral effectsCurrent Study
UbrogepantMigraine treatmentMDPI Review
TecovirimatOrthopoxvirus treatmentMDPI Review

Comparison with Similar Compounds

a) 3-[(Tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 82317-82-6)

  • Structural Difference : Trifluoromethyl group at the meta position (3-position) of the phenyl ring vs. ortho (2-position) in the target compound.
  • This isomer is widely used in enantioselective synthesis, such as Boc-D-Phe(3-CF3)-OH, a key intermediate in peptide-based inhibitors .

b) (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS 1217762-48-5)

  • Structural Difference: Additional hydroxyl group at the 2-position of the propanoic acid chain.
  • Impact: The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents.

c) 3-[4-(Trifluoromethyl)phenyl]propanoic acid (CAS 94022-99-8)

  • Structural Difference: Lacks the Boc-amino group and has a para-trifluoromethylphenyl substituent.
  • Impact : Absence of the Boc group reduces molecular weight (218.17 g/mol vs. 345.20 g/mol) and increases acidity (pKa ~4.5), making it suitable for direct conjugation in prodrug design .

Functional Group Modifications

a) 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (AC1MD3LA)

  • Structural Difference : Replaces Boc with a trifluoroacetyl group and substitutes a methoxycarbonyl at the phenyl para position.
  • Impact : The electron-withdrawing trifluoroacetyl group increases electrophilicity, enhancing reactivity in nucleophilic acyl substitutions. This compound is utilized in radiolabeling and PET tracer development .

b) (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid (CAS 500770-72-9)

  • Structural Difference : Fluorine instead of trifluoromethyl at the phenyl 3-position.
  • Impact : Reduced steric bulk and lower electron-withdrawing effects compared to CF3, leading to altered pharmacokinetic profiles in CNS-targeting agents .

Stereochemical Variations

a) Boc-D-Phe(3-CF3)-OH (CAS 82317-82-6)

  • Structural Difference : D-configuration at the α-carbon vs. common L-forms.
  • Impact : Enantiomeric specificity is critical for protease inhibition; D-isomers often exhibit resistance to enzymatic degradation, prolonging in vivo activity .

Physicochemical and Pharmacological Data

Compound Molecular Weight CAS RN Key Features Applications
Target Compound 345.20 161813-94-1 Ortho-CF3, Boc-protected Peptide synthesis, anticancer agents
3-[3-(Trifluoromethyl)phenyl] isomer 345.20 82317-82-6 Meta-CF3, Boc-protected Enantioselective inhibitors
3-[4-(Trifluoromethyl)phenyl]propanoic acid 218.17 94022-99-8 Para-CF3, no Boc Prodrug conjugation
Trifluoroacetyl analog (AC1MD3LA) 329.24 N/A Trifluoroacetyl, methoxycarbonyl Radiolabeling

Q & A

Q. What are the key synthetic routes for preparing 3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves two stages: (1) preparation of the precursor 3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS 94022-99-8) via Friedel-Crafts alkylation or metal-mediated cross-coupling , and (2) Boc protection of the amino group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in anhydrous dichloromethane (DCM) . Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.1 Boc₂O:amine), and inert atmosphere (N₂) to prevent side reactions. Post-synthesis, aqueous workup and purification via silica gel chromatography or recrystallization improve purity (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 7.3–7.8 ppm for trifluoromethylphenyl) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .
  • Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures during synthesis?

  • Methodological Answer : Chiral resolution can be achieved via:
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to separate enantiomers .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester intermediates .
  • Diastereomeric Salt Formation : React the racemate with chiral acids (e.g., L-tartaric acid) to precipitate one diastereomer .

Q. How can the Boc-protected amino acid be utilized in peptide coupling reactions?

  • Methodological Answer : Activate the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DCM or DMF. Add catalytic DMAP (4-dimethylaminopyridine) to enhance efficiency. Post-coupling, deprotect the Boc group with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 h) to regenerate the free amine for further reactions .

Q. What are the challenges in maintaining stereochemical integrity during multi-step synthesis?

  • Methodological Answer : Key challenges include:
  • Epimerization : Minimize basic conditions during Boc deprotection; use TFA at 0°C instead of HCl .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote racemization; monitor via chiral HPLC .
  • Temperature Control : Low temperatures (<10°C) during coupling steps reduce kinetic resolution .

Q. How can researchers analyze the compound’s interactions with enzymes or biological targets?

  • Methodological Answer : Use biochemical assays such as:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kd) to immobilized enzymes .
  • Fluorescence Polarization : Monitor competitive displacement of fluorescent probes .
  • X-ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., hydrogen bonds with the trifluoromethyl group) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.